

Vidofludimus: A Technical Guide to its Anti-inflammatory and Antiviral Mechanisms

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Compound of Interest

Compound Name: Vidofludimus

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Abstract

Vidofludimus calcium (formerly IMU-838) is an orally administered, next-generation small molecule therapy under investigation for chronic inflammatory and autoimmune diseases, most notably multiple sclerosis (MS) and ulcerative colitis (UC).[1][2] Its therapeutic potential stems from a dual mechanism of action: the selective inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1).[2][3][4][5] This guide provides an in-depth technical overview of the anti-inflammatory and antiviral effects of **Vidofludimus**, presenting key quantitative data, experimental methodologies, and visual representations of its core mechanisms.

Core Mechanisms of Action

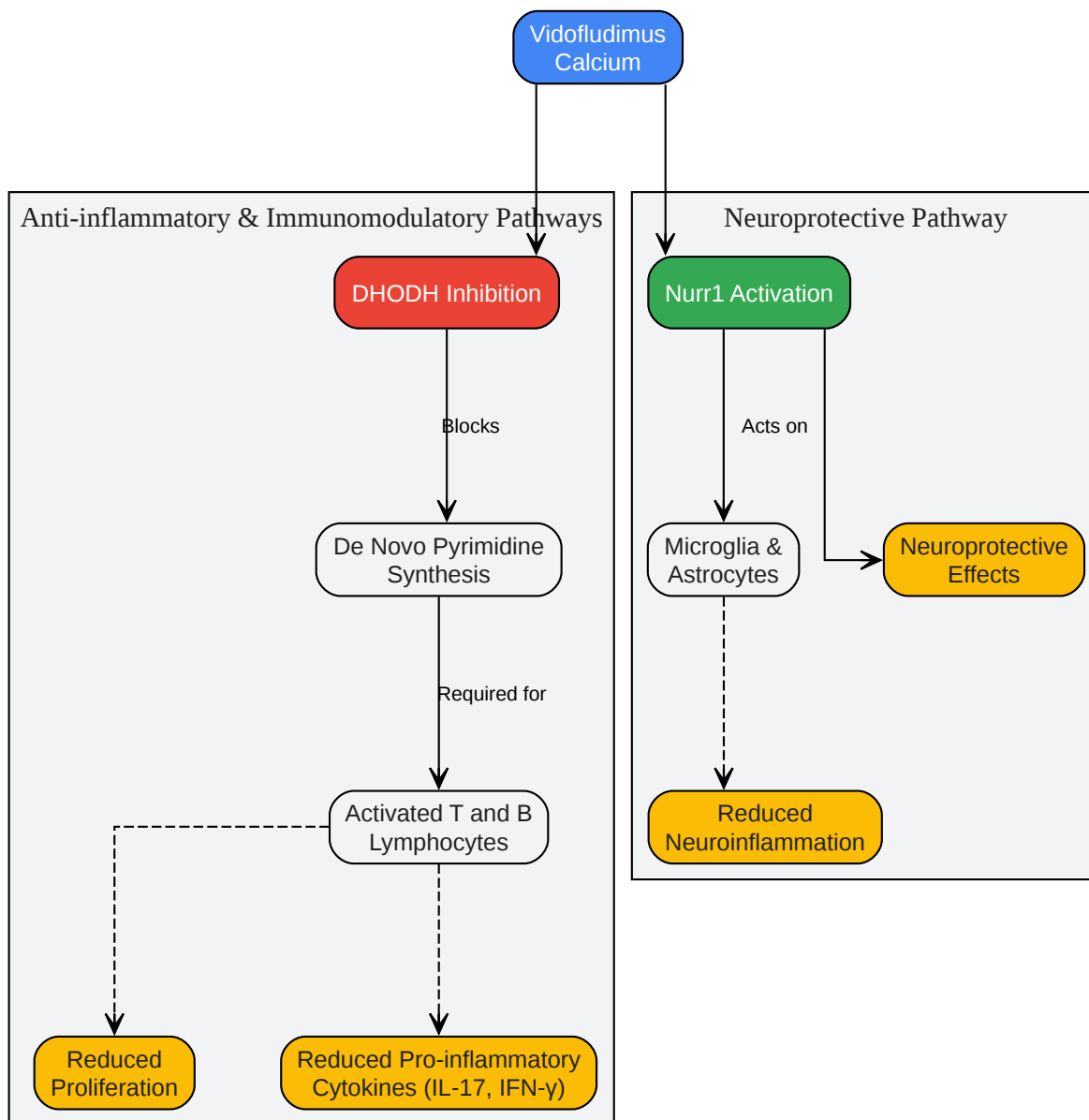
Vidofludimus exerts its effects through two primary, distinct molecular pathways.

Anti-inflammatory and Immunomodulatory Effects

The principal anti-inflammatory action of **Vidofludimus** is mediated by the potent and selective inhibition of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[1][3][6]

- **DHODH Inhibition:** DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][7]

- **Selective Targeting of Proliferating Lymphocytes:** Unlike most cell types which can utilize pyrimidine salvage pathways, rapidly proliferating, metabolically activated T and B lymphocytes are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1][2] By inhibiting DHODH, **Vidofludimus** induces metabolic stress specifically in these hyperactive immune cells.[3][8]
- **Downstream Effects:** This metabolic stress leads to a reduction in the proliferation of pathogenic lymphocytes and a decrease in the secretion of pro-inflammatory cytokines, such as IL-17 and IFN- γ , without causing broad immunosuppression.[1][9][10] This selective action allows normal immune functions, like fighting infections, to remain largely unaffected. [4][5]
- **Nurr1 Activation:** Independently of its DHODH activity, **Vidofludimus** is a potent activator of Nurr1, a transcription factor crucial for neuroprotection.[2][3][5] In glial cells (microglia and astrocytes), Nurr1 activation reduces the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide.[2][3] This mechanism is particularly relevant for its therapeutic potential in neurodegenerative diseases like MS.[2][3]



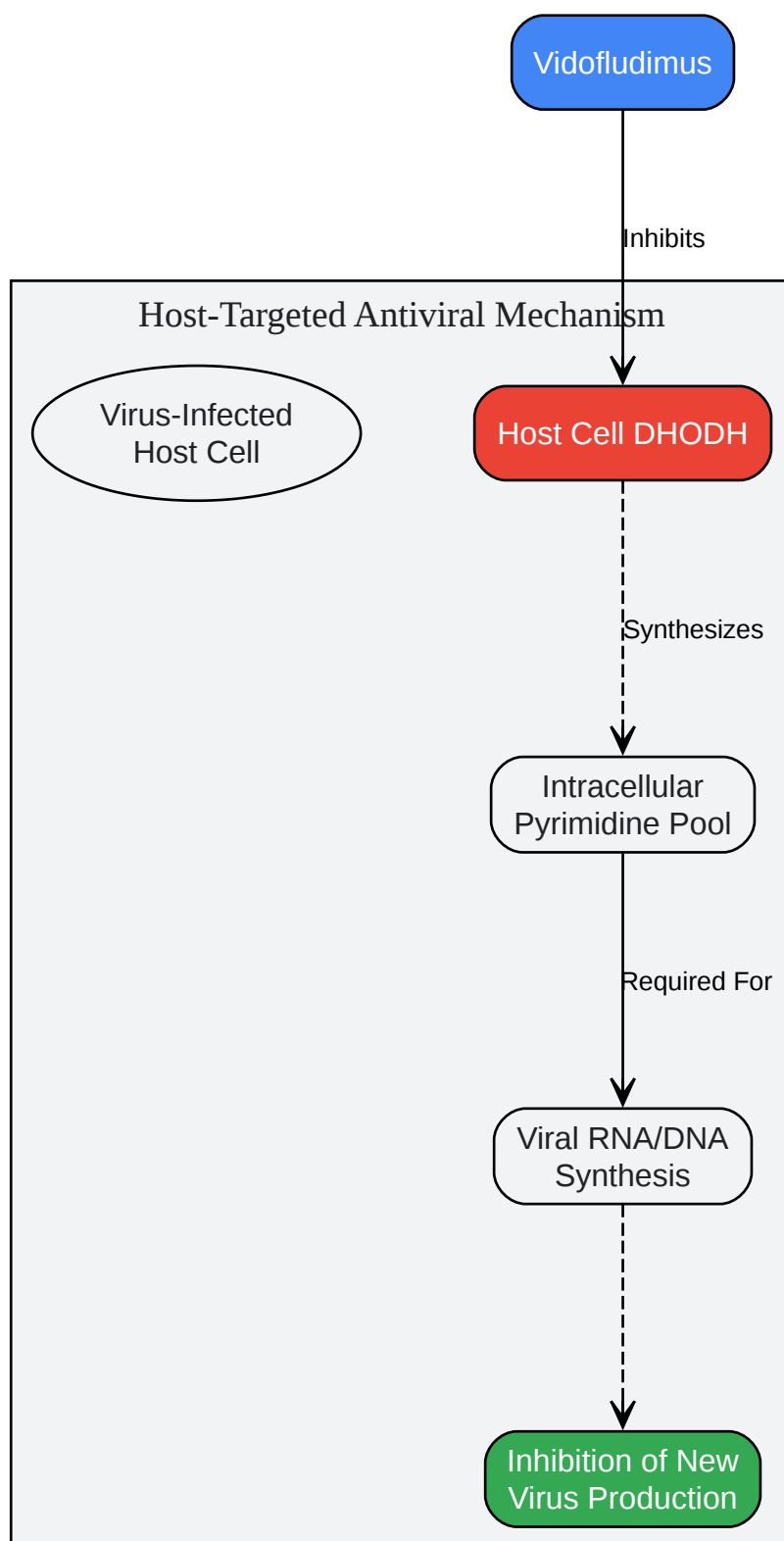
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Caption: Vidofludimus dual mechanism of action.

Antiviral Effects

The DHODH inhibitory mechanism also confers broad-spectrum antiviral activity.[3][11] Virus-infected host cells, much like activated lymphocytes, become highly metabolically active and depend on the de novo pyrimidine synthesis pathway for viral replication (both RNA and DNA viruses).[3][8]

By inhibiting DHODH, **Vidofludimus** depletes the intracellular pool of pyrimidines available to the virus, effectively "starving" it of the necessary building blocks for replication.[8] This host-targeting antiviral strategy is promising due to its broad applicability across numerous viruses and a potentially lower risk of developing viral resistance.[7][11][12] In vitro studies have demonstrated **Vidofludimus**'s activity against a range of viruses, including Epstein-Barr virus (EBV), SARS-CoV-2, cytomegalovirus (CMV), and hepatitis C virus (HCV).[3][8][11]



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Caption: Vidofludimus antiviral mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical investigations of **Vidofludimus**.

Table 1: Preclinical In Vitro Efficacy

Parameter	Target/Virus	Value	Notes	Source
DHODH Inhibition	Human DHODH	2.6x more potent than teriflunomide	Comparison of DHO oxidation inhibition.	[9]
Human DHODH (IC ₅₀)	160 nM	For the active moiety, vidofludimus.	[11]	
Cytokine Inhibition	IL-17 & IFN-γ Release (IC ₅₀)	~5–8 μM	In stimulated human lymphocytes.	[13]
Antiviral Activity	SARS-CoV-2 (EC ₅₀)	7.6 ± 5.8 μM	In Vero cells.	[8]
SARS-CoV-2 (CC ₅₀)	>100 μM	Cytotoxicity in Vero cells.	[8]	

Table 2: Clinical Efficacy in Multiple Sclerosis (Phase 2 Trials)

Trial	Endpoint	Placebo	10 mg	30 mg	45 mg	Source
EMPhASIS (RRMS)	Cumulative Unique Active (CUA) Lesions at 24 weeks	5.8	5.9	1.4	1.7	[14]
Placebo-Adjusted Reduction in Gadolinium-Enhancing (Gd+) Lesions at 24 weeks	-	13%	78%	74%	[3][14]	
Change in Serum Neurofilament Light Chain (NfL) from Baseline to 24 weeks	+6.5%	-	-17.0%	-20.5%	[13]	
24-week Confirmed Disability Worsening (CDW)	3.7%	\multicolumn{2}{c}{n{3}{c}}1.6% (any dose group)}	[14][15]			
CALLIPER (PMS)	Reduction in Risk of 24-week CDW	-	-	-	20%-24%	[16][17]

Reduction in Annualized Rate of Thalamic Brain Volume Loss	-	-	-	20%	[16]
Yearly Rate of Percent Brain Volume Change (Primary Endpoint)	-	-	-	5% (modest benefit)	[16]

Table 3: Clinical Efficacy in Ulcerative Colitis (Phase 2 CALDOSE-1 Trial)

Population	Endpoint (Week 10)	Placebo	Vidofludimu s (30mg or 45mg)	Notes	Source
Total Population	Clinical Remission	14%	14%	Primary endpoint not met, potential interference with corticosteroid s.	[18]
No Concomitant Corticosteroid s	Clinical Remission	4%	12%	Suggests activity in this sub- population.	[18]
Maintenance Phase	Clinical Remission (Week 50)	-	Dose- dependent increases observed	Statistically significant (P=0.0358) increase in remission rates.	[18]

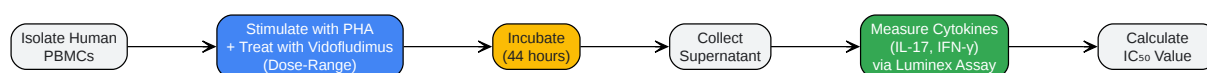
Key Experimental Protocols

In Vitro Cytokine Inhibition Assay

This protocol assesses the potency of **Vidofludimus** in inhibiting cytokine release from activated immune cells.

- **Cell Isolation:** Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- **Cell Culture & Stimulation:** PBMCs are cultured in a suitable medium. To induce a pro-inflammatory state and cytokine secretion, cells are stimulated with a mitogen, such as Phytohaemagglutinin (PHA).

- **Treatment:** Concurrently with stimulation, cells are treated with varying concentrations of **Vidofludimus** or a comparator compound (e.g., teriflunomide). A vehicle control (placebo) is also included.
- **Incubation:** The cells are incubated for a period sufficient for cytokine production, typically 24 to 48 hours.
- **Cytokine Quantification:** After incubation, the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines, such as IL-17 and IFN- γ , are measured using a multiplex immunoassay, like a Luminex assay, or standard ELISA.
- **Data Analysis:** The half-maximal inhibitory concentration (IC_{50}) is calculated by plotting cytokine levels against drug concentration and fitting the data to a dose-response curve.



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Caption: Workflow for in vitro cytokine inhibition assay.

In Vitro SARS-CoV-2 Antiviral Assay

This protocol determines the efficacy of **Vidofludimus** in inhibiting viral replication in a cell culture model.

- **Cell Seeding:** A susceptible cell line (e.g., Vero E6 cells) is seeded into multi-well plates and allowed to adhere overnight.
- **Treatment:** Cells are pre-treated with a serial dilution of **Vidofludimus** for a short period (e.g., 1-2 hours) before infection.
- **Infection:** The culture medium containing the drug is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- **Incubation:** After an adsorption period, the viral inoculum is removed, and fresh medium containing the corresponding drug concentrations is added. The plates are incubated for 24-

48 hours to allow for viral replication.

- Quantification of Viral Replication: The antiviral effect is measured using one or more methods:
 - RT-qPCR: RNA is extracted from the cell supernatant or cell lysate to quantify viral RNA copies.
 - Viral Yield Reduction Assay: The supernatant is collected and serially diluted to infect fresh cells, and the number of infectious virus particles is determined by plaque assay or TCID₅₀.
 - Immunofluorescence/In-Cell ELISA: Cells are fixed, permeabilized, and stained with antibodies against a viral protein (e.g., Nucleocapsid) to quantify viral antigen production.
- Data Analysis: The half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of viral inhibition against the drug concentration. A parallel cytotoxicity assay is run to determine the half-cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).^[8]

EMPhASIS Phase 2 Clinical Trial Protocol (Cohort 1)

This protocol outlines the design of a key clinical trial in Relapsing-Remitting Multiple Sclerosis (RRMS).

- Study Design: A double-blind, randomized, placebo-controlled, parallel-group trial.^[13]
- Patient Population: Adults (18–55 years) with a diagnosis of RRMS, experiencing at least two relapses in the last two years or one in the last year.^{[13][14]}
- Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms.^[13]
- Treatment Arms:
 - **Vidofludimus** Calcium 30 mg (oral, once daily)
 - **Vidofludimus** Calcium 45 mg (oral, once daily)

- Placebo (oral, once daily)
- Treatment Duration: 24 weeks.[13]
- Primary Endpoint: The cumulative number of combined unique active (CUA) MRI lesions up to week 24, comparing the 45 mg dose to placebo.[13] CUA lesions include new or enlarging T2 lesions and gadolinium-enhancing (Gd+) T1 lesions.
- Key Secondary Endpoints:
 - Cumulative number of CUA lesions (30 mg vs. placebo).
 - Time to first relapse.
 - Change in serum neurofilament light chain (NfL) levels.
 - Safety and tolerability assessments.[13][19]

Conclusion

Vidofludimus calcium presents a targeted and multifaceted approach to treating autoimmune and inflammatory diseases. Its primary mechanism, the selective inhibition of DHODH, effectively modulates the hyperactive lymphocytes driving disease pathology while largely sparing the normal immune system.[1][3] This leads to potent anti-inflammatory effects, as demonstrated by the significant reduction of MRI lesions and disability progression markers in clinical trials for multiple sclerosis.[3][14] Furthermore, this same mechanism provides a broad-spectrum antiviral capacity by depleting the nucleotide resources required for viral replication.[3][8] The additional, independent activation of the Nurr1 transcription factor offers a potential for direct neuroprotection, a highly desirable feature for treating neurodegenerative conditions.[2][3] The comprehensive data gathered to date supports **Vidofludimus** as a promising therapeutic candidate with a favorable safety and tolerability profile.[10] Ongoing Phase 3 trials will be critical in further defining its role in the clinical landscape.[3][17]

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